molecular formula C10H18O3 B12096333 Methyl (1-hydroxycycloheptyl)acetate CAS No. 61704-67-4

Methyl (1-hydroxycycloheptyl)acetate

Cat. No.: B12096333
CAS No.: 61704-67-4
M. Wt: 186.25 g/mol
InChI Key: MREDGVZFOCSWAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptaneacetic acid, 1-hydroxy-, methyl ester typically involves the esterification of cycloheptaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of cycloheptaneacetic acid, 1-hydroxy-, methyl ester may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cycloheptaneacetic acid, 1-hydroxy-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloheptaneacetic acid, 1-hydroxy-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptaneacetic acid, 1-hydroxy-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexaneacetic acid, 1-hydroxy-, methyl ester
  • Cyclooctaneacetic acid, 1-hydroxy-, methyl ester
  • Cyclopentaneacetic acid, 1-hydroxy-, methyl ester

Uniqueness

Cycloheptaneacetic acid, 1-hydroxy-, methyl ester is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs.

Biological Activity

Methyl (1-hydroxycycloheptyl)acetate is an organic compound categorized as an ester, featuring a cycloheptyl structure and a hydroxyl group. Its unique chemical properties make it a subject of interest in various fields, particularly in fragrance and flavor industries. While specific biological activity data for this compound is limited, its structural similarities to other compounds suggest potential biological interactions that warrant exploration.

Chemical Structure and Properties

The chemical formula for this compound is C10H18O3C_{10}H_{18}O_3. The presence of the hydroxyl group enhances its ability to engage in hydrogen bonding, which can influence its interactions with biological macromolecules. The compound's structure can be summarized as follows:

PropertyDescription
Chemical Formula C10H18O3C_{10}H_{18}O_3
Functional Group Ester
Ring Structure Cycloheptyl
Hydroxyl Group Present

Biological Activity Overview

While direct studies on this compound are scarce, insights can be drawn from related compounds and general ester chemistry. Esters are known to participate in metabolic processes, often undergoing hydrolysis to yield active acids that may interact with enzymes or receptors.

Potential Biological Interactions

  • Hydrolysis Products : The ester can hydrolyze to release 1-hydroxycycloheptanecarboxylic acid, which may exhibit biological activity by interacting with various molecular targets.
  • Hydrogen Bonding : The hydroxyl group allows for potential interactions with proteins and nucleic acids, possibly altering their structure and function.

Comparative Analysis with Similar Compounds

To further understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl cyclohexylacetateLacks hydroxyl groupDifferent reactivity due to absence of hydroxyl
Cyclohexaneacetic acidParent acid of the esterDifferent solubility and reactivity properties
1-Hydroxycyclohexylacetic acidPrecursor to the esterSimilar but distinct chemical behavior
Ethyl 2-(1-hydroxycyclohexyl)acetateSix-membered ringSimilar structure but different reactivity patterns

Case Studies and Research Findings

Research on similar compounds provides insights into the biological activities that may be expected from this compound:

  • A study on ethyl 2-(1-hydroxycyclohexyl)acetate demonstrated its ability to act through hydrolysis, releasing active components that interacted with biological systems. This suggests that this compound may exhibit analogous behavior.
  • Another investigation highlighted the role of hydroxyl-containing esters in modulating enzyme activity and influencing metabolic pathways, indicating potential therapeutic applications .

Properties

CAS No.

61704-67-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(1-hydroxycycloheptyl)acetate

InChI

InChI=1S/C10H18O3/c1-13-9(11)8-10(12)6-4-2-3-5-7-10/h12H,2-8H2,1H3

InChI Key

MREDGVZFOCSWAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCCCC1)O

Origin of Product

United States

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